molecular formula C9H9ClO3 B14022930 2-Chloro-4-(methoxymethoxy)benzaldehyde

2-Chloro-4-(methoxymethoxy)benzaldehyde

Cat. No.: B14022930
M. Wt: 200.62 g/mol
InChI Key: MYHYGQJOUGBROS-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethoxy)benzaldehyde is a substituted benzaldehyde featuring a chlorine atom at the 2-position and a methoxymethoxy group (-OCH2OCH3) at the 4-position of the aromatic ring. The methoxymethoxy group enhances solubility in polar solvents and may influence reactivity in condensation or nucleophilic addition reactions .

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-4-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H9ClO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3

InChI Key

MYHYGQJOUGBROS-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)C=O)Cl

Origin of Product

United States

Preparation Methods

The key synthetic challenge in preparing 2-chloro-4-(methoxymethoxy)benzaldehyde lies in the selective introduction of the methoxymethoxy protecting group on the phenolic hydroxyl group of a chlorinated benzaldehyde precursor, while maintaining the aldehyde functionality intact.

Two main approaches are reported:

Direct Protection Method

This is the most common and straightforward method. It involves the protection of the phenolic hydroxyl group of 2-chlorohydroxybenzaldehyde using methoxymethyl chloride (MOMCl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or potassium hydroxide (KOH).

Typical Procedure
  • Dissolve 2-chlorohydroxybenzaldehyde in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
  • Cool the solution to 0 °C under inert atmosphere (nitrogen).
  • Add a base (e.g., DIPEA or KOH) slowly to deprotonate the phenol.
  • Add methoxymethyl chloride dropwise to the reaction mixture.
  • Stir the mixture at 0 °C to room temperature for 1–12 hours.
  • Quench the reaction with aqueous ammonium chloride or water.
  • Extract the product into an organic solvent (e.g., ethyl acetate).
  • Wash organic layers with brine, dry over sodium sulfate, and concentrate.
  • Purify by silica gel chromatography or recrystallization.
Reaction Scheme

$$
\text{2-Chlorohydroxybenzaldehyde} + \text{MOMCl} \xrightarrow[\text{DIPEA}]{0-25^\circ C} \text{2-Chloro-4-(methoxymethoxy)benzaldehyde}
$$

Yields and Purity
  • Yields typically range from 60% to 90% depending on reaction time and base used.
  • Purity is generally high (>95%) after chromatographic purification.
  • Reaction time can be optimized; longer reaction times improve conversion but may increase side reactions.

Stepwise Synthesis via Protection of 4-Hydroxybenzaldehyde Derivatives

In some cases, the methoxymethoxy group is introduced prior to chlorination or aldehyde formation, especially when starting from 4-hydroxybenzaldehyde or its derivatives.

Related Synthetic Methods from Literature

A supporting information document from a Royal Society of Chemistry publication describes the preparation of methoxymethoxy-protected aromatic compounds using MOMCl and DIPEA in DCM at 0 °C to room temperature, yielding the protected aldehyde in about 64% isolated yield with high purity after silica gel chromatography.

Another study on the synthesis of related benzaldehyde derivatives highlights the use of sodium hydride (NaH) as base and methyl iodide (MeI) for methylation steps, followed by MOM protection to afford high yields of protected intermediates.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane (DCM), DMF DCM preferred for ease of workup and purification
Base DIPEA, KOH, NaH DIPEA is mild and effective; NaH is stronger base
Temperature 0 °C to room temperature Lower temp reduces side reactions
Reaction Time 1–12 hours Longer times improve conversion but risk side products
Molar Ratio (MOMCl:substrate) 1.2–4 equivalents Excess MOMCl ensures complete protection
Workup Aqueous quench, extraction, drying Standard organic workup
Purification Silica gel chromatography, recrystallization Achieves >95% purity

Purification and Characterization

  • Purification : Silica gel chromatography using hexane/ethyl acetate mixtures is standard. Recrystallization from solvents like methanol or toluene can be employed to improve purity.
  • Characterization : Confirmed by NMR (1H, 13C), IR, and melting point analysis. The presence of characteristic MOM signals (singlets near 5.1 ppm for –OCH2O– and 3.5 ppm for –OCH3) in 1H NMR confirms protection. Aldehyde proton appears near 10 ppm.
  • Yields : Typically 60–90% depending on reaction scale and conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct MOM protection 2-Chlorohydroxybenzaldehyde MOMCl, DIPEA 0 °C to RT, 1–12 h 60–90 Most straightforward, widely used
Protection then chlorination 4-Hydroxybenzaldehyde derivatives MOMCl, base, then NCS or SOCl2 Multi-step, variable 40–70 Useful if starting from different precursors
Literature optimized protocol 2-Chlorohydroxybenzaldehyde MOMCl, DIPEA, DCM 0 °C, 1 h ~64 Reported in RSC publication

Chemical Reactions Analysis

2-Chloro-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2-Chloro-4-(methoxymethoxy)benzaldehyde and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications Source
2-Chloro-4-(methoxymethoxy)benzaldehyde Cl (2-), OCH2OCH3 (4-) C9H9ClO3 200.62 (calculated) Not provided Potential intermediate for drug synthesis Inferred
2-chloro-5-(trifluoromethoxy)benzaldehyde Cl (2-), OCF3 (5-) C8H4ClF3O2 238.56 Not provided High lipophilicity due to -OCF3 group Enamine Ltd
3-Methoxy-4-methylbenzaldehyde OCH3 (3-), CH3 (4-) C9H10O2 150.17 24973-22-6 Melting point: ~150°C; used in fragrances Kanto Reagents
2-Hydroxy-4-methoxybenzaldehyde OH (2-), OCH3 (4-) C8H8O3 152.15 Not provided Evaluated for flavoring; limited toxicity data EFSA Report
2-chloro-4-(diethylamino)benzaldehyde Cl (2-), N(C2H5)2 (4-) C11H14ClNO 211.69 1424-67-5 Basic properties; soluble in acidic media ChemBK
Benzaldehyde, 2-chloro-4-[(2-chlorophenyl)methoxy]- Cl (2-), OCH2C6H4Cl (4-) C14H10Cl2O2 281.14 1048340-47-1 Predicted bp: 417.8°C; density: 1.340 g/cm³ Report

Notes:

  • Electron-withdrawing vs. electron-donating groups: The chlorine atom (-Cl) in 2-Chloro-4-(methoxymethoxy)benzaldehyde deactivates the aromatic ring, while the methoxymethoxy group (-OCH2OCH3) provides steric bulk and moderate electron donation. This contrasts with amino-substituted analogs (e.g., 2-chloro-4-(diethylamino)benzaldehyde), where the -N(C2H5)2 group strongly activates the ring .
  • Lipophilicity : The trifluoromethoxy (-OCF3) group in 2-chloro-5-(trifluoromethoxy)benzaldehyde increases lipophilicity compared to the methoxymethoxy variant, impacting solubility and membrane permeability .

Toxicology and Regulatory Status

  • 2-Hydroxy-4-methoxybenzaldehyde : Classified under EFSA’s flavouring group evaluation (FGE.414), this compound lacks direct toxicity data but is evaluated via structural analogs. Its chloro-methoxymethoxy counterpart may require similar regulatory scrutiny .
  • Amino-substituted analogs: Compounds like 2-chloro-4-(dimethylamino)benzaldehyde (CAS 1424-66-4) may exhibit higher reactivity in biological systems due to the basic amino group, necessitating detailed safety assessments .

Biological Activity

2-Chloro-4-(methoxymethoxy)benzaldehyde is an organic compound characterized by a chloro group at the second position and a methoxymethoxy group at the fourth position of the benzaldehyde structure. Its molecular formula is C9H10ClO3C_9H_{10}ClO_3, and it has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and protein-ligand interactions.

The unique structural features of 2-Chloro-4-(methoxymethoxy)benzaldehyde contribute to its reactivity and potential applications. The presence of both chloro and methoxymethoxy groups enhances its binding affinity to specific enzymes or receptors, which may lead to therapeutic applications.

PropertyValue
Molecular FormulaC9H10ClO3C_9H_{10}ClO_3
Molecular Weight202.63 g/mol
IUPAC Name2-Chloro-4-(methoxymethoxy)benzaldehyde
CAS Number1451-77-0

Biological Activity

Research indicates that 2-Chloro-4-(methoxymethoxy)benzaldehyde may exhibit several biological activities:

1. Enzyme Inhibition:
Studies have shown that this compound can inhibit specific enzymes, which may be beneficial in various biochemical assays. The inhibition properties are likely influenced by the compound's structural characteristics, allowing it to interact effectively with enzyme active sites.

2. Antimicrobial Properties:
Preliminary research suggests that 2-Chloro-4-(methoxymethoxy)benzaldehyde may possess antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

3. Anti-inflammatory Effects:
The compound's potential anti-inflammatory properties have been explored, with some studies indicating that it may inhibit pathways associated with inflammation.

Study on Enzyme Inhibition

A study conducted by researchers at the University of Alberta investigated the enzyme inhibition properties of various benzaldehyde derivatives, including 2-Chloro-4-(methoxymethoxy)benzaldehyde. The results showed a significant reduction in enzyme activity when treated with this compound, suggesting its potential as a lead compound for developing enzyme inhibitors.

Antimicrobial Activity Assessment

In another study published in the Journal of Medicinal Chemistry, the antimicrobial activity of 2-Chloro-4-(methoxymethoxy)benzaldehyde was evaluated against several bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

The biological activity of 2-Chloro-4-(methoxymethoxy)benzaldehyde is thought to be mediated through its interaction with specific biological targets. The chloro group may enhance lipophilicity, facilitating membrane penetration, while the methoxymethoxy group could contribute to hydrogen bonding interactions with target proteins.

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